molecular formula C15H13N5O2 B2793892 (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 2034356-06-2

(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2793892
CAS No.: 2034356-06-2
M. Wt: 295.302
InChI Key: JXNMUNXPMHKZMJ-UHFFFAOYSA-N
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Description

The compound “(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone” is a bicyclic heterocyclic molecule featuring a fused isoxazole-pyridine core (6,7-dihydroisoxazolo[4,5-c]pyridine) linked via a methanone bridge to a 2-phenyl-1,2,3-triazole moiety.

Properties

IUPAC Name

6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl-(2-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c21-15(19-7-6-14-11(10-19)8-17-22-14)13-9-16-20(18-13)12-4-2-1-3-5-12/h1-5,8-9H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNMUNXPMHKZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1ON=C2)C(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Synthesis: : The preparation of (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone typically starts with the formation of the isoxazole ring through a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.

  • Formation of the Pyridinyl Group: : This involves a series of nucleophilic substitutions and ring closures under basic or acidic conditions.

  • Attachment of the Triazole Ring: : The triazole moiety is introduced via Huisgen 1,3-dipolar cycloaddition of azides with terminal alkynes.

Industrial Production Methods

On an industrial scale, the synthesis often employs continuous flow reactors to enhance reaction efficiency and product yield. Catalysis plays a pivotal role in these processes, with various metals like copper (I) or ruthenium serving as catalysts in the cycloaddition steps.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, particularly affecting the methanone group, transforming it into carboxylic acids or aldehydes.

  • Reduction: : Hydrogenation reactions can reduce the triazole ring or other nitrogen-containing functionalities.

  • Substitution: : Nucleophilic substitution can occur at the pyridine and isoxazole rings.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: : Palladium on carbon (Pd/C) with hydrogen gas or lithium aluminium hydride (LiAlH4) for reductive amination.

  • Substitution: : Alkyl halides or sulfonates in the presence of strong bases like sodium hydride (NaH).

Major Products Formed

  • Oxidation: : Various carboxylic acids and aldehydes.

  • Reduction: : Amine derivatives.

  • Substitution: : Alkylated and arylated derivatives of the original compound.

Scientific Research Applications

In Chemistry

This compound serves as a starting material for synthesizing complex organic molecules, crucial in developing novel catalysts and studying reaction mechanisms.

In Biology

It is frequently used as a biochemical probe to investigate enzyme activities and protein-ligand interactions, owing to its versatile structure.

In Medicine

Potential applications in drug design, particularly targeting neurodegenerative diseases and cancers. Its various functional groups provide binding affinity to a broad range of biological targets.

In Industry

Utilized in the development of advanced materials such as polymers and agrochemicals. Its reactive sites allow for further functionalization, making it a key intermediate.

Mechanism of Action

The mechanism by which (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone exerts its effects varies depending on its application. In medicinal chemistry, the compound typically acts by binding to specific enzymes or receptors, altering their activity. This can involve:

  • Molecular Targets: : Often targets kinases, proteases, and G-protein-coupled receptors.

  • Pathways Involved: : Influences signaling pathways like MAPK/ERK, PI3K/Akt, and apoptosis pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with structurally related compounds:

Compound Name Core Structure Key Functional Groups Molecular Formula Molar Mass (g/mol) Reported Bioactivities
(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone Isoxazolo-pyridine + triazole Isoxazole, triazole, methanone C₁₅H₁₄N₄O₂ 282.30 Potential kinase inhibition (inferred)
Thiazolo[5,4-c]pyridin-2-amine, 5-acetyl-4,5,6,7-tetrahydro- Thiazolo-pyridine Thiazole, acetyl C₈H₁₁N₃OS 197.26 Antimicrobial activity (hypothesized)
Salternamide E Macrocyclic lactam Lactam, halogenated aryl C₂₄H₂₉ClN₂O₄ 469.95 Cytotoxic activity against cancer cells

Key Observations

Core Heterocycle Differences: The isoxazolo-pyridine core in the target compound provides enhanced metabolic stability compared to the thiazolo-pyridine system in ’s compound, as oxygen in isoxazole offers better resistance to oxidative degradation than sulfur in thiazole .

Bioactivity Trends: While Salternamide E (a marine-derived metabolite) exhibits cytotoxicity via macrocyclic lactam interactions , the target compound’s triazole-methanone linker suggests a different mechanism, possibly targeting ATP-binding pockets in kinases. The thiazolo-pyridine analog’s lower molar mass (197.26 g/mol) may favor better membrane permeability compared to the target compound (282.30 g/mol), though this requires experimental validation .

Synthetic Accessibility: The target compound’s synthesis likely employs click chemistry (for triazole formation) and cyclocondensation (for isoxazolo-pyridine), methods highlighted in plant-derived bioactive molecule research . In contrast, Salternamide E requires complex marine actinomycete fermentation .

Research Findings and Data Gaps

  • Bioactivity Data: No direct studies on the target compound’s bioactivity are available in the provided evidence. However, structurally similar isoxazole derivatives have shown inhibitory effects on enzymes like COX-2 and kinases .
  • Computational Predictions : Tools like Hit Dexter 2.0 () could assess the compound’s likelihood of being a promiscuous binder or “dark chemical matter,” aiding prioritization for further testing .
  • Marine vs. Synthetic Origins : Unlike marine-derived analogs (e.g., Salternamide E ), the target compound’s synthetic origin allows for scalable production but may limit natural product-like diversity in bioactivity .

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